3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom and a triazolone ring
Preparation Methods
The synthesis of 3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloropyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with methyl isocyanate to yield the desired triazolone derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction: Reduction reactions can convert the triazolone ring to other functional groups.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-fibrotic agent, showing promising activity against collagen production in vitro.
Agrochemicals: It is used as an intermediate in the synthesis of various agrochemical products, including pesticides and herbicides.
Biological Research: The compound’s ability to inhibit specific enzymes makes it a valuable tool in studying enzyme mechanisms and pathways.
Mechanism of Action
The mechanism of action of 3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in fibrosis by binding to their active sites, thereby preventing the formation of collagen . The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
3-(5-chloropyridin-2-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be compared with other similar compounds, such as:
5-(Chloropyridin-2-yl-carbamoyl)pyrazine: This compound also contains a chloropyridine moiety but differs in its core structure, leading to different biological activities.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring but have a pyrimidine core, which imparts different pharmacological properties. The uniqueness of this compound lies in its specific combination of the chloropyridine and triazolone rings, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H7ClN4O |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
3-(5-chloropyridin-2-yl)-4-methyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C8H7ClN4O/c1-13-7(11-12-8(13)14)6-3-2-5(9)4-10-6/h2-4H,1H3,(H,12,14) |
InChI Key |
KCOSQAREGYASEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=O)C2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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